An In-Depth Technical Guide to the Structure Elucidation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4][5] As a member of the 7-azaindole class, precise structural confirmation is paramount for understanding its structure-activity relationships (SAR) and advancing drug discovery efforts.[1][3] This document details an integrated analytical approach, combining mass spectrometry, one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy. The causality behind experimental choices, detailed step-by-step methodologies, and in-depth data interpretation are presented to ensure scientific integrity and provide a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors and other therapeutic agents.[3][4][6] Its structural similarity to the adenine core of ATP allows for critical hydrogen bonding interactions within the hinge region of kinase active sites.[3][6] The introduction of a methoxy group at the 5-position and a carboxylic acid at the 3-position, as in the title compound, can significantly modulate its physicochemical properties, potency, and selectivity.[1][3] Therefore, unambiguous confirmation of this specific substitution pattern is a critical first step in any research and development campaign.
This guide will systematically walk through the process of confirming the molecular structure of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, assuming the compound has been synthesized or isolated.
Strategic Analytical Workflow: A Multi-Faceted Approach
The elucidation of a novel or synthesized small molecule's structure is a puzzle solved by assembling corroborating evidence from multiple analytical techniques. A sequential and logical workflow ensures that each piece of data builds upon the last, leading to a definitive structural assignment.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Piece of the Puzzle
3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Ionization Mode: Perform analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
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Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
3.2. Expected Data and Interpretation
For 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Molecular Formula: C₉H₈N₂O₃), the expected monoisotopic mass is 192.0535 Da.
| Ion | Expected m/z |
| [M+H]⁺ | 193.0608 |
| [M-H]⁻ | 191.0462 |
| [M+Na]⁺ | 215.0427 |
Table 1: Predicted m/z values for key ions.[7]
Causality: The observation of an accurate mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the elemental composition of the molecule. This is the foundational piece of evidence upon which all subsequent spectroscopic data will be interpreted. The fragmentation pattern can also offer initial structural clues. For pyrrolo[2,3-b]pyridines, common fragmentation pathways involve the loss of small molecules like CO and HCN.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the construction of the molecular framework.
4.1. Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the carboxylic acid and allow for the observation of exchangeable protons (NH and OH).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.
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1D Spectra Acquisition:
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
2D Spectra Acquisition:
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive HSQC spectrum to correlate directly bonded proton and carbon atoms.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons over two to three bonds.[10][11][12]
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4.2. Data Interpretation and Structure Assembly
4.2.1. ¹H NMR: Mapping the Proton Environment
Based on the proposed structure and data from similar compounds, the following proton signals are anticipated:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (NH) | ~12.0 | broad singlet | 1H |
| H-2 | ~8.2 | singlet | 1H |
| H-4 | ~7.5 | doublet | 1H |
| H-6 | ~8.3 | doublet | 1H |
| OCH₃ | ~3.9 | singlet | 3H |
| COOH | ~12.5 | broad singlet | 1H |
Table 2: Predicted ¹H NMR chemical shifts in DMSO-d₆.
Causality:
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The downfield shifts of the NH and COOH protons are characteristic of acidic protons in DMSO-d₆.
-
The protons on the pyridine ring (H-4 and H-6) are expected to be in the aromatic region and will likely show coupling to each other.
-
The proton at the 2-position of the pyrrole ring (H-2) is typically a singlet.
-
The methoxy protons will appear as a sharp singlet in the upfield region.
4.2.2. ¹³C NMR and DEPT-135: Identifying the Carbon Skeleton
The ¹³C NMR and DEPT-135 spectra will reveal the number and types of carbon atoms.
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 Signal |
| C-2 | ~125 | Positive (CH) |
| C-3 | ~110 | None (Quat.) |
| C-3a | ~128 | None (Quat.) |
| C-4 | ~115 | Positive (CH) |
| C-5 | ~155 | None (Quat.) |
| C-6 | ~145 | Positive (CH) |
| C-7a | ~148 | None (Quat.) |
| OCH₃ | ~56 | Positive (CH₃) |
| COOH | ~165 | None (Quat.) |
Table 3: Predicted ¹³C NMR chemical shifts and DEPT-135 responses.
Causality: The chemical shifts are indicative of the electronic environment of each carbon. The oxygen-substituted C-5 will be significantly downfield. The DEPT-135 experiment is crucial for confirming the number of protonated carbons versus quaternary carbons, which is a key validation step.
4.2.3. 2D NMR: Connecting the Pieces
HSQC: Direct C-H Correlations
The HSQC spectrum provides unambiguous one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of the signals observed in the ¹H and ¹³C NMR spectra.
Caption: Expected direct C-H correlations in the HSQC spectrum.
HMBC: Long-Range Connectivity
The HMBC spectrum is the cornerstone of the structural elucidation, revealing the connectivity of the molecular fragments through two and three-bond C-H correlations.
Key Expected HMBC Correlations:
-
H-2 to C-3, C-3a, and C-7a: These correlations are critical for placing the carboxylic acid at the C-3 position and confirming the pyrrole ring fusion.
-
H-4 to C-3a, C-5, and C-6: This confirms the position of H-4 relative to the methoxy-substituted carbon and the fusion to the pyrrole ring.
-
H-6 to C-4, C-5, and C-7a: This establishes the connectivity of the pyridine ring and its fusion.
-
OCH₃ protons to C-5: This is the definitive correlation that places the methoxy group at the 5-position.
-
NH proton (H-1) to C-2, C-3a, and C-7a: These correlations further solidify the structure of the pyrrolo[2,3-b]pyridine core.
Caption: Key long-range HMBC correlations for structural confirmation.
Conclusion: A Self-Validating Structural Assignment
By systematically applying this integrated analytical workflow, a definitive and self-validating structural elucidation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be achieved. The high-resolution mass spectrometry provides the elemental composition, while the combination of 1D and 2D NMR experiments pieces together the molecular framework. The HMBC data, in particular, serves as the final arbiter, confirming the precise substitution pattern and connectivity of the 7-azaindole core. This rigorous approach ensures the scientific integrity required for advancing this compound in drug development and medicinal chemistry research.
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